1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene is a chemical compound with the molecular formula C24H36O6. It is known for its unique structure, which includes three ethyloxetane groups attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-trihydroxybenzene with 3-ethyloxetane-3-methanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Wirkmechanismus
The mechanism by which 1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene exerts its effects involves its ability to undergo polymerization and form stable complexes. The oxetane groups can open up and react with other molecules, leading to the formation of cross-linked networks. This property is particularly useful in the development of advanced materials and drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene can be compared with other similar compounds such as:
1,3,5-Tris(3-pyridylethynyl)benzene: Similar in structure but with pyridyl groups instead of oxetane groups.
1,3,5-Tris(4-pyridylethynyl)benzene: Another structural analogue with pyridyl groups at different positions.
1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene: Contains benzimidazole groups, offering different reactivity and applications.
The uniqueness of this compound lies in its oxetane groups, which provide distinct reactivity and potential for polymerization, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
807343-57-3 |
---|---|
Molekularformel |
C24H36O6 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
3-[[3,5-bis[(3-ethyloxetan-3-yl)methoxy]phenoxy]methyl]-3-ethyloxetane |
InChI |
InChI=1S/C24H36O6/c1-4-22(10-25-11-22)16-28-19-7-20(29-17-23(5-2)12-26-13-23)9-21(8-19)30-18-24(6-3)14-27-15-24/h7-9H,4-6,10-18H2,1-3H3 |
InChI-Schlüssel |
VGVRTAHMGVXZHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COC2=CC(=CC(=C2)OCC3(COC3)CC)OCC4(COC4)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.